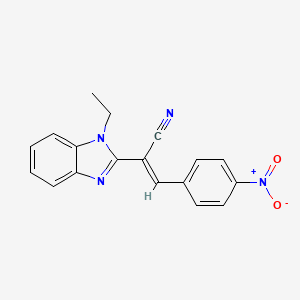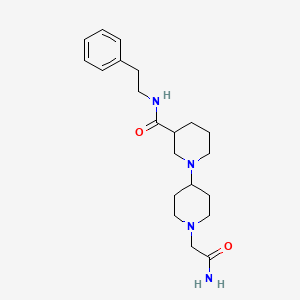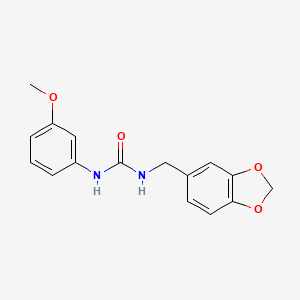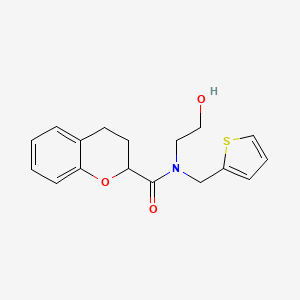
N-(3-chloro-4-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as CP-122,288, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been used in various studies due to its unique properties.
Mecanismo De Acción
CP-122,288 is a selective agonist of the serotonin 5-HT1B receptor. It binds to this receptor and activates it, leading to a decrease in the release of dopamine in the brain. This mechanism of action has been implicated in the regulation of mood, anxiety, and drug addiction.
Biochemical and Physiological Effects
CP-122,288 has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward-related behavior. It has been shown to decrease the release of dopamine in this system, leading to a reduction in drug-seeking behavior. CP-122,288 has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the serotonergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-122,288 is a useful tool for investigating the role of serotonin 5-HT1B receptors in various physiological and behavioral processes. Its selectivity for this receptor makes it a valuable pharmacological tool. However, its limited solubility in water can make it difficult to work with in some experiments. Additionally, its potency can make it challenging to determine the optimal dose for a particular study.
Direcciones Futuras
There are several potential future directions for research involving CP-122,288. One area of interest is the investigation of its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand its effects on mood and anxiety. Finally, there is potential for the development of more selective and potent agonists of the serotonin 5-HT1B receptor, which could lead to new treatments for various psychiatric disorders.
Conclusion
CP-122,288 is a unique chemical compound that has been extensively studied in scientific research. Its selective agonism of the serotonin 5-HT1B receptor has made it a valuable tool for investigating the role of this receptor in various physiological and behavioral processes. Its modulation of the mesolimbic dopamine system has implications for drug addiction, while its anxiolytic and antidepressant effects make it a potential treatment for various psychiatric disorders. Further research is needed to fully understand the potential of CP-122,288 and similar compounds in these areas.
Métodos De Síntesis
The synthesis of CP-122,288 involves the reaction of 3-chloro-4-methylphenylhydrazine with 2-pyridinecarboxylic acid, followed by the addition of piperazine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
CP-122,288 has been extensively studied in various scientific research fields. It has been used as a tool to investigate the effects of serotonin 5-HT1B receptors on behavior, cognition, and mood. It has also been used in studies related to drug addiction, anxiety, and depression. Additionally, CP-122,288 has been used as a pharmacological tool to explore the role of 5-HT1B receptors in the regulation of dopamine release in the brain.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-13-5-6-14(12-15(13)18)20-17(23)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXNQYBNZOCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)

![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)



![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)

![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B5320754.png)